Cas no 1224927-63-2 (Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate)
Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate
- FHVGZKJWHYJCCN-UHFFFAOYSA-N
- AK601841
- tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1-yl)acetate
- t-Butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate
- 1(2H)-Quinolineacetic acid, 6-bromo-3,4-dihydro-2-oxo-, 1,1-dimethylethyl ester
- CS-0062092
- AKOS030632916
- tert-butyl2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate
- 1224927-63-2
- SCHEMBL3310478
- DB-321551
- MFCD26392965
- W16875
- C15H18BrNO3
- DS-19741
- Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate
-
- MDL: MFCD26392965
- Inchi: 1S/C15H18BrNO3/c1-15(2,3)20-14(19)9-17-12-6-5-11(16)8-10(12)4-7-13(17)18/h5-6,8H,4,7,9H2,1-3H3
- InChI Key: FHVGZKJWHYJCCN-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)CCC(N2CC(=O)OC(C)(C)C)=O
Computed Properties
- Exact Mass: 339.04701g/mol
- Monoisotopic Mass: 339.04701g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 391
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.6
- XLogP3: 2.8
Experimental Properties
- Boiling Point: 495.9±45.0°C at 760 mmHg
Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM225220-1g |
tert-Butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate |
1224927-63-2 | 97% | 1g |
$204 | 2021-08-04 | |
| Chemenu | CM225220-5g |
tert-Butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate |
1224927-63-2 | 97% | 5g |
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| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T75230-1g |
tert-Butyl2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate |
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¥275.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T75230-250mg |
tert-Butyl2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate |
1224927-63-2 | 97% | 250mg |
¥120.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T75230-100mg |
tert-Butyl2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate |
1224927-63-2 | 97% | 100mg |
¥66.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T75230-5g |
tert-Butyl2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate |
1224927-63-2 | 97% | 5g |
¥1276.0 | 2024-07-18 | |
| Alichem | A189008939-5g |
tert-Butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate |
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$594.00 | 2023-09-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZF636-250mg |
Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate |
1224927-63-2 | 97% | 250mg |
243CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZF636-100mg |
Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate |
1224927-63-2 | 97% | 100mg |
100CNY | 2021-05-08 | |
| Chemenu | CM225220-1g |
tert-Butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate |
1224927-63-2 | 97% | 1g |
$*** | 2023-04-03 |
Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate Suppliers
Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate
Comprehensive Guide to Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate (CAS No. 1224927-63-2)
Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate (CAS No. 1224927-63-2) is a specialized organic compound widely used in pharmaceutical research and fine chemical synthesis. This compound belongs to the class of dihydroquinoline derivatives, which are known for their versatile applications in drug discovery and material science. With the increasing demand for novel bioactive molecules, Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate has gained significant attention from researchers and industry professionals.
The molecular structure of Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate features a 6-bromo-3,4-dihydroquinolin-2(1H)-one core, which is a key pharmacophore in many biologically active compounds. The presence of the tert-butyl acetate group enhances the compound's stability and solubility, making it suitable for various synthetic applications. Researchers often explore this compound for its potential in developing kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) drugs.
In recent years, the interest in dihydroquinoline derivatives has surged due to their role in addressing global health challenges. For instance, compounds like Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate are being investigated for their potential in treating neurodegenerative diseases, a topic of high relevance given the aging population worldwide. Additionally, the bromo substituent in the molecule offers a reactive site for further functionalization, enabling the synthesis of diverse analogs for structure-activity relationship (SAR) studies.
The synthesis of Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate typically involves multi-step organic reactions, including alkylation, bromination, and esterification. These processes require precise control of reaction conditions to achieve high yields and purity. The compound's CAS No. 1224927-63-2 serves as a unique identifier, ensuring accurate referencing in scientific literature and regulatory documents.
From a market perspective, the demand for Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate is driven by the pharmaceutical and biotechnology sectors. Companies specializing in custom synthesis and contract research often list this compound in their catalogs to cater to the needs of drug discovery programs. Furthermore, the rise of AI-driven drug discovery has increased the need for high-quality building blocks like this compound, as computational models predict their utility in novel therapeutic agents.
For researchers working with Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate, proper handling and storage are essential to maintain its integrity. The compound should be stored in a cool, dry place, away from light and moisture, to prevent degradation. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to verify its purity and identity.
In conclusion, Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate (CAS No. 1224927-63-2) is a valuable intermediate in modern chemical research. Its unique structure and reactivity make it a versatile tool for scientists exploring new frontiers in medicinal chemistry and material science. As the field of precision medicine continues to evolve, compounds like this will play a pivotal role in developing targeted therapies for complex diseases.
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